2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one
Description
2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one is a thiazolidinone derivative characterized by a hydrazono-linked 4-chlorobenzylidene group at position 2 and a methyl substituent at position 5 of the thiazolidin-4-one core. Thiazolidinones are heterocyclic compounds with a five-membered ring containing nitrogen and sulfur atoms, widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The incorporation of the 4-chloro-benzylidene hydrazone moiety may enhance biological interactions due to the electron-withdrawing chlorine atom, which can influence electronic distribution and binding affinity to biological targets .
Properties
IUPAC Name |
(2E)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-10(16)14-11(17-7)15-13-6-8-2-4-9(12)5-3-8/h2-7H,1H3,(H,14,15,16)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZVMNYOTPGVLK-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NN=CC2=CC=C(C=C2)Cl)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)Cl)/S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one typically involves the condensation of 4-chloro-benzaldehyde with thiosemicarbazide to form the intermediate 4-chloro-benzylidene-thiosemicarbazone. This intermediate then undergoes cyclization with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazono group, converting it to the corresponding hydrazine derivative.
Substitution: The 4-chloro-benzylidene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of pharmacological properties, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Studies have shown that thiazolidinone derivatives, including 2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one, possess significant antimicrobial properties against various bacterial and fungal strains. The mechanism involves disrupting microbial cell walls and inhibiting enzyme activity essential for microbial survival .
- Anticancer Properties : Research indicates that this compound can inhibit several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's efficacy is attributed to its ability to inhibit key enzymes involved in tumor growth, such as protein/tyrosine kinases. For instance, one study reported an IC50 value of 0.54 µM against MCF-7 cells, demonstrating potent cytotoxicity .
Synthetic Routes
The synthesis of this compound typically involves:
- Condensation Reaction : The compound is synthesized through the condensation of 4-chloro-benzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid under basic conditions.
Case Studies
Several studies have documented the effectiveness of thiazolidinone derivatives:
- Anticancer Study : A study evaluated a series of thiazolidinone analogues for their anticancer potential against multiple cell lines, showing that compounds with electron-withdrawing groups like chlorine exhibited enhanced potency compared to their counterparts .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibition profile of thiazolidinones, revealing that compounds similar to this compound effectively inhibited multiple kinases associated with cancer progression .
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The hydrazono group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiazolidinone ring can interact with cellular proteins, disrupting their normal function. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Thiazolidin-4-one Analogues
Key Observations:
Anti-Parasitic Activity: Compound 4h () demonstrates potent anti-Trypanosoma cruzi activity, attributed to its bromophenyl and ethyl groups. The chloro substituent in the target compound may similarly enhance antiparasitic efficacy through hydrophobic interactions .
Cytotoxicity : Pyridine- and coumarin-substituted derivatives (e.g., IST-01 , 4l ) show significant anticancer activity, with IC50 values in the low μM range. The 4-chloro group in the target compound may improve DNA intercalation or enzyme inhibition .
Antimicrobial Activity: Cyclopropylamino and methoxybenzylidene substituents () enhance antimicrobial potency, suggesting that electron-withdrawing groups (e.g., chloro) could further optimize activity .
Ulcerogenic Potential: Para-substituted derivatives (e.g., 4-chloro) are associated with lower gastrointestinal toxicity compared to meta-substituted analogues (), a critical factor in anti-inflammatory drug design .
Mechanistic Insights and Tautomerism
The hydrazono group in these compounds often exhibits tautomerism (e.g., amino-imino equilibrium), influencing solubility and target binding. For instance, highlights prototropic tautomerism in compound 2, which may modulate its antimicrobial activity . Similarly, the target compound’s hydrazone moiety could adopt tautomeric forms, enhancing interaction with biological targets like enzymes or DNA.
Biological Activity
2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention due to its diverse biological activities. This compound features a heterocyclic structure that includes both sulfur and nitrogen atoms, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The chemical formula of this compound is CHClNOS. The presence of the chlorine atom in the benzylidene moiety enhances its electron-withdrawing properties, potentially increasing reactivity and biological activity compared to similar compounds .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- MCF-7 Cell Line : A study indicated that thiazolidinone derivatives exhibited IC values ranging from 3.96 µM to 17.45 µM against MCF-7 cells, demonstrating their ability to induce apoptosis through intrinsic pathways by modulating proteins such as Bax and Bcl-2 .
- MDA-MB-231 Cell Line : The compound showed promising results in inhibiting cell proliferation with lower toxicity towards normal cells compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. In particular, thiazolidinone derivatives have been synthesized and tested against Mycobacterium tuberculosis.
Research Findings
- Antimycobacterial Activity : In a study evaluating various thiazolidinone derivatives, compounds similar to this compound showed minimal inhibitory concentrations (MIC) between 14.27 µM and 14.74 µM against M. tuberculosis H37Rv strain . This indicates a significant potential for development as an antimycobacterial agent.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other thiazolidinone derivatives reveals variations in biological activity influenced by substituents on the benzylidene moiety.
| Compound | IC (µM) | Activity Type | Notes |
|---|---|---|---|
| This compound | 3.96 - 17.45 | Anticancer | Induces apoptosis |
| 2-[(4-Methyl-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one | Not specified | Anticancer | Similar structure |
| 2-[(4-Bromo-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one | Not specified | Anticancer | Lower potency than chlorinated variant |
The proposed mechanisms underlying the biological activities of this compound include:
- Cell Cycle Arrest : Induction of cell cycle arrest at various phases.
- Apoptosis Induction : Activation of pro-apoptotic pathways leading to increased expression of caspases.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function through interaction with essential enzymes.
Q & A
Q. What are the standard synthetic routes for 2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one, and how can intermediates be optimized?
The compound is typically synthesized via condensation of 4-chlorobenzaldehyde derivatives with thiosemicarbazide or hydrazine precursors under acidic or reflux conditions. A common method involves cyclization of thiosemicarbazones with chloroacetic acid or maleic anhydride in solvents like ethanol or acetonitrile, often catalyzed by sodium acetate . For intermediates, reaction optimization (e.g., molar ratios, temperature) is critical; for example, ultrasonication with biocatalysts like baker’s yeast can enhance reaction efficiency and yield .
Q. Which spectroscopic techniques are most effective for structural characterization of this thiazolidinone derivative?
IR spectroscopy identifies key functional groups (e.g., C=O at ~1720 cm⁻¹, C=N at ~1600 cm⁻¹). - and -NMR confirm hydrazone and thiazolidinone ring protons (e.g., singlet for methylene protons at δ 3.97–4.10 ppm) and carbons, while mass spectrometry provides molecular ion peaks (e.g., m/z = 437 for CHNOS) . X-ray crystallography resolves stereochemistry, particularly for Z/E isomers of the benzylidene group .
Q. How are preliminary biological activities (e.g., antimicrobial) screened for this compound?
Basic screening involves in vitro assays against Gram-positive/negative bacteria (e.g., Bacillus subtilis) and fungi (e.g., Candida albicans) using agar diffusion or microdilution methods. Cytotoxicity is assessed via MTT assays on cell lines like K-562 (leukemia) or NCI-H292 (lung carcinoma), with IC values calculated to prioritize lead compounds .
Advanced Research Questions
Q. How can synthetic pathways be optimized to improve yield and regioselectivity?
Advanced methods include solvent-free mechanochemical synthesis or microwave-assisted reactions to reduce time and byproducts. For regioselectivity, substituent electronic effects (e.g., electron-withdrawing groups on the benzaldehyde moiety) guide cyclization. Catalyst screening (e.g., piperidine for Knoevenagel condensations) and green solvents (e.g., PEG-400) enhance sustainability . Computational tools (e.g., DFT) predict reaction pathways and transition states to refine conditions .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions or redox reactions?
The iodine atom in analogs (e.g., 5-[(4-hydroxy-3-iodophenyl)methylene] derivatives) undergoes nucleophilic aromatic substitution with amines or thiols. The hydroxy group can oxidize to quinones under strong oxidizing agents (e.g., KMnO), while the hydrazone linkage is prone to hydrolysis in acidic media. Kinetic studies (e.g., UV-Vis monitoring) and isotopic labeling clarify rate-determining steps .
Q. How do computational studies aid in understanding structure-activity relationships (SAR)?
Molecular docking (e.g., AutoDock Vina) identifies binding modes with biological targets like DNA topoisomerases or microbial enzymes. QSAR models correlate electronic parameters (e.g., Hammett σ values) with bioactivity. MD simulations assess stability of ligand-receptor complexes, guiding structural modifications (e.g., introducing methoxy groups for enhanced lipophilicity) .
Q. How can contradictions in biological data (e.g., varying IC50_{50}50 across studies) be resolved?
Discrepancies arise from assay protocols (e.g., serum concentration in cell culture) or compound purity. Rigorous analytical validation (HPLC ≥95% purity) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) mitigate variability. Meta-analyses of published data identify trends, such as enhanced cytotoxicity with electron-deficient arylidene substituents .
Methodological Notes
- Synthesis Optimization : Prioritize eco-friendly protocols (e.g., baker’s yeast catalysis) for scalability .
- Data Reproducibility : Use crystallographic data (CCDC deposition codes) for structural validation .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
